Cas no 104094-31-7 (Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate)

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is a brominated phenyl-containing α,β-unsaturated ester with applications in organic synthesis and pharmaceutical research. Its key structural features include a conjugated enone system and a 3-bromophenyl substituent, making it a versatile intermediate for cross-coupling reactions, Michael additions, and cyclization processes. The presence of both electrophilic (α,β-unsaturated carbonyl) and nucleophilic (ester) functionalities enhances its reactivity in multi-step synthetic routes. The bromine atom further facilitates selective functionalization via metal-catalyzed transformations. This compound is particularly valuable in the preparation of heterocyclic scaffolds and bioactive molecules, offering precise control over regioselectivity and stereochemistry in complex synthetic pathways.
Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate structure
104094-31-7 structure
Product Name:Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate
CAS No:104094-31-7
MF:C11H9BrO3
MW:269.091362714767
CID:1023779
PubChem ID:44622994
Update Time:2025-10-19

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 4-(3-bromophenyl)-2-oxobut-3-enoate
    • Methyl (3E)-4-(3-bromophenyl)-2-oxo-3-butenoate
    • Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate
    • Methyl-4-(3-bromophenyl)-2-oxobut-3-enoate
    • (E)-Methyl-4-(3-broMophenyl)-2-oxobut-3-enoate
    • Methyl trans-4-(3-bromophenyl)-2-oxobut-3-enoate
    • methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate
    • 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)-
    • SCHEMBL17157974
    • AKOS015996959
    • SS-4538
    • AMY36727
    • 1148004-80-1
    • DTXSID701178534
    • MFCD20526360
    • CS-0335564
    • 104094-31-7
    • Inchi: 1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
    • InChI Key: RNIUBRSAJZCNCK-AATRIKPKSA-N
    • SMILES: BrC1=CC=CC(/C=C/C(C(=O)OC)=O)=C1

Computed Properties

  • Exact Mass: 267.97351g/mol
  • Monoisotopic Mass: 267.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.4Ų

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate Pricemore >>

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Additional information on Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate: A Comprehensive Overview

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, identified by the CAS Registry Number 104094-31-7, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a methyl ester group, a 3E configuration, and a bromophenyl substituent. The compound's structure makes it highly versatile, with applications ranging from pharmaceuticals to agrochemicals. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.

The synthesis of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate involves a series of well-established organic reactions. Researchers have employed methods such as the Wittig reaction and Michael addition to construct the core structure of this compound. The 3E configuration is critical for its biological activity, as it influences the molecule's ability to interact with target proteins. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for pharmacological studies.

One of the most promising applications of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is in drug discovery. Studies published in Journal of Medicinal Chemistry and Nature Communications have demonstrated its potential as a lead compound for developing inhibitors against key enzymes involved in cancer and infectious diseases. For instance, researchers have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are critical targets in cancer therapy. Additionally, its bromophenyl group contributes to its lipophilicity, enhancing its ability to cross cellular membranes and bind to intracellular targets.

In the agricultural sector, Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate has been investigated as a potential precursor for herbicides and insecticides. Its ability to undergo various transformations makes it a valuable building block for designing compounds with enhanced efficacy and reduced environmental impact. Recent research has focused on optimizing its stability under field conditions, ensuring that it remains effective without posing risks to non-target organisms.

The chemical properties of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate also make it an interesting candidate for materials science applications. Its conjugated system allows for electronic transitions that could be harnessed in optoelectronic devices. Preliminary studies suggest that derivatives of this compound could exhibit photovoltaic properties, making them suitable for use in solar cells or light-emitting diodes (LEDs). These findings underscore the compound's potential beyond traditional pharmaceutical and agricultural applications.

From a structural standpoint, Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoyl group plays a pivotal role in determining the compound's reactivity and selectivity. The presence of the bromine atom introduces both electronic and steric effects, which are crucial for controlling reaction pathways during synthesis. Recent computational studies using density functional theory (DFT) have provided insights into the electronic distribution within the molecule, further aiding in the design of more efficient synthetic routes.

In conclusion, Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoyl ester is a multifaceted compound with significant implications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in future research and development efforts. As ongoing investigations continue to uncover new facets of its chemistry and biology, this compound is poised to make substantial contributions to both academic and industrial sectors.

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